

Physical and chemical properties of Dihydromorin

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Compound of Interest

Compound Name: Dihydromorin

Cat. No.: B15578192

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An In-depth Technical Guide to the Physical and Chemical Properties of **Dihydromorin**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromorin is a flavanone, a class of flavonoids, naturally occurring in various plants, particularly within the Moraceae family, such as *Morus alba* (white mulberry) and *Artocarpus heterophyllus* (jackfruit).[1] This polyphenolic compound has attracted considerable scientific attention due to its diverse and promising biological activities, including antioxidant, anti-inflammatory, tyrosinase inhibitory, and antibacterial effects.[1][2][3] Its therapeutic potential makes a thorough understanding of its physical and chemical properties essential for researchers in pharmacology, drug discovery, and natural product chemistry.

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **dihydromorin**, detailed experimental protocols for its analysis, and an exploration of its known biological activities and the signaling pathways it modulates.

Physical and Chemical Properties

Dihydromorin presents as a white to off-white solid.[1] Its molecular structure features a flavanone backbone with multiple hydroxyl groups, which are critical to its chemical reactivity and biological functions.[4]

Data Presentation: Physicochemical Properties

The fundamental physical and chemical data for **dihydromorin** are summarized below for easy reference and comparison.

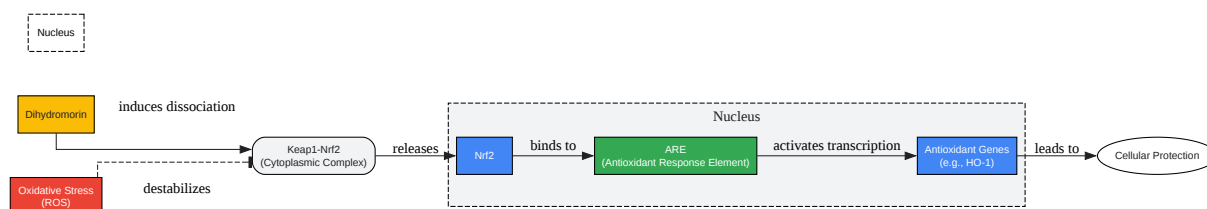
Property	Value	Reference(s)
IUPAC Name	(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one	[1][5]
Synonyms	(+)-Dihydromorin, (2R,3R)-5,7,2',4'-tetrahydroxyflavanonol	[1][5]
CAS Number	18422-83-8	[1][5]
Molecular Formula	C ₁₅ H ₁₂ O ₇	[1][5][6]
Molecular Weight	304.25 g/mol	[1][5][6]
Appearance	White to off-white solid	[1]
Melting Point	224 °C	[1][6]
Boiling Point (Predicted)	693.8 ± 55.0 °C at 760 mmHg	[1][6]
Density (Predicted)	1.702 ± 0.06 g/cm ³	[6]
logP (Predicted)	0.535 - 1.5	[1][7]
pKa (Acidic, Predicted)	7.38 ± 0.60	[1]
Solubility	Soluble in water, forming a purple solution.[6] Soluble in DMSO and methanol.[8]	

Biological Activities and Signaling Pathways

Dihydromorin exerts its biological effects by modulating several key cellular signaling pathways. Its antioxidant and anti-inflammatory properties are of particular interest.

Antioxidant Activity and the Nrf2-ARE Pathway

Dihydromorin demonstrates significant antioxidant activity through both direct and indirect mechanisms. It can directly scavenge free radicals due to its hydroxyl-rich structure.[9] More notably, it can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[9][10] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. When activated by compounds like **dihydromorin**, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[9]

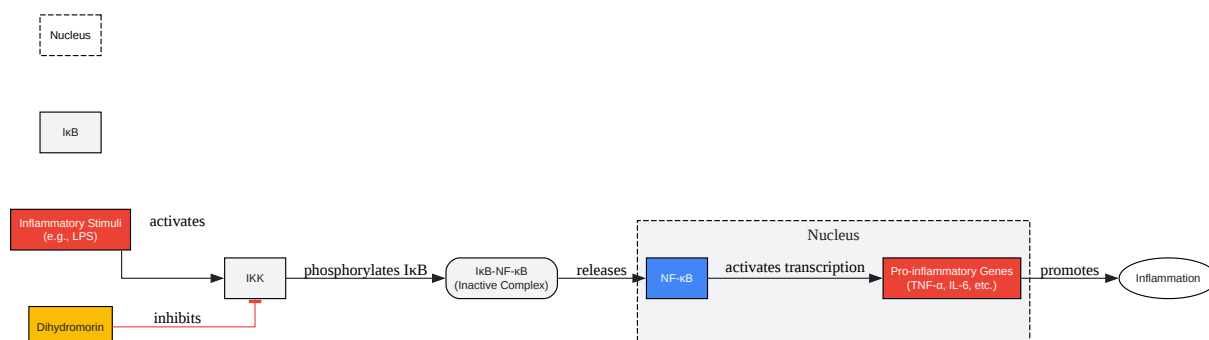


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Activation of the Nrf2-ARE antioxidant response pathway by **Dihydromorin**.[\[10\]](#)

Anti-inflammatory Activity via NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation.[\[1\]](#) Inflammatory stimuli lead to the degradation of the inhibitor of κB (IκB), allowing the NF-κB dimer to enter the nucleus and promote the transcription of pro-inflammatory genes like TNF-α and various interleukins.[\[11\]](#) **Dihydromorin** has been shown to inhibit this pathway, thereby exerting its anti-inflammatory effects.[\[1\]](#)[\[2\]](#)



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Inhibition of the NF-κB inflammatory pathway by **Dihydromorin**.^[1]

Experimental Protocols

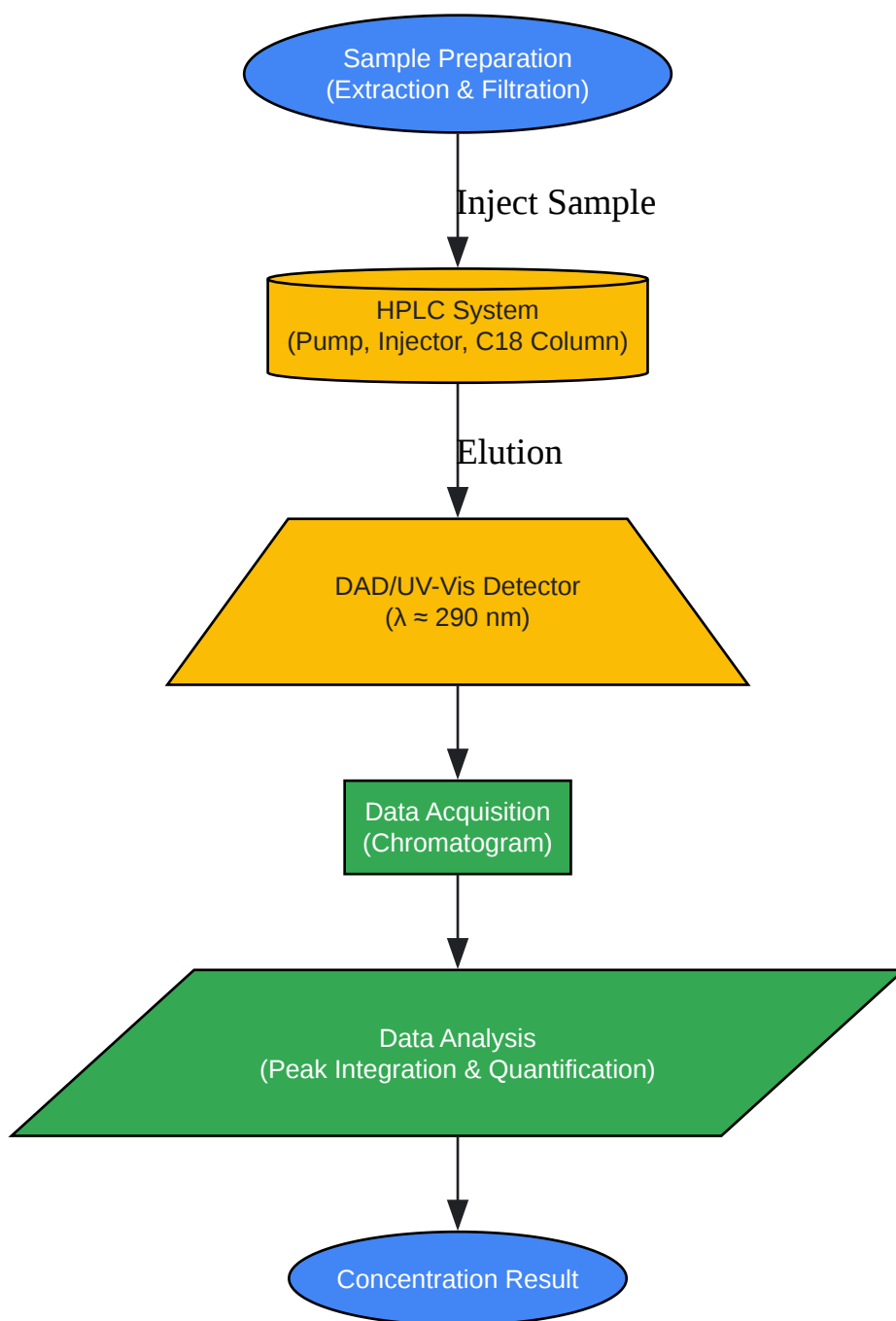
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments related to the analysis of **dihydromorin**.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the separation, identification, and quantification of **dihydromorin** in extracts.^[12]

- Instrumentation: An HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm particle size), a UV-Vis or Diode Array Detector (DAD), and an autosampler.^[12]

- Mobile Phase:
 - Solvent A: Water with 0.1% formic acid.[12]
 - Solvent B: Acetonitrile with 0.1% formic acid.[12]
- Gradient Elution: A typical gradient might start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute compounds of increasing hydrophobicity.
- Run Parameters:
 - Flow Rate: 1.0 mL/min.[12]
 - Injection Volume: 10 µL.[12]
 - Column Temperature: 30°C.[12]
 - Detection Wavelength: Monitor at approximately 290 nm for flavanones like **dihydromorin**. A full scan from 200-400 nm is recommended with a DAD.[12]
- Quantification: A standard curve is prepared using a purified **dihydromorin** standard at known concentrations. The concentration in a sample is calculated based on the peak area of the corresponding retention time.[12]



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General workflow for HPLC analysis of **Dihydromorin**.^[12]

Protocol 2: DPPH Radical Scavenging Assay

This common in vitro assay measures the ability of an antioxidant to neutralize the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.^[9]

- Principle: Antioxidants donate a hydrogen atom to the DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[\[9\]](#)
- Reagent Preparation:
 - DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[\[9\]](#)
 - **Dihydromorin** Standard Solutions: Prepare a stock solution of **dihydromorin** in methanol and perform serial dilutions to obtain a range of concentrations.
- Assay Procedure:
 - In a 96-well microplate, add 100 µL of various concentrations of the **dihydromorin** solution to different wells.
 - Add 100 µL of the DPPH solution to each well.[\[9\]](#)
 - Incubate the plate in the dark at room temperature for 30 minutes.[\[9\]](#)
 - Measure the absorbance at approximately 517 nm using a microplate reader.
- Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the sample with the DPPH solution. The IC_{50} value (the concentration required to scavenge 50% of the radicals) is then determined.[\[13\]](#)

Protocol 3: Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cell uptake and metabolism.[\[10\]](#)

- Principle: The probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is cell-permeable. Inside the cell, it is de-esterified to non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF), which can be quantified. Antioxidants like **dihydromorin** inhibit this oxidation.[\[10\]](#)

- Cell Culture: Human hepatocarcinoma (HepG2) cells are commonly used and maintained in appropriate culture media.
- Assay Procedure:
 - Seed HepG2 cells in a 96-well black plate and allow them to attach overnight.
 - Wash the cells and incubate them with media containing DCFH-DA and various concentrations of **dihydromorin** for 1 hour.[13]
 - Induce oxidative stress by adding a peroxy radical generator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[13]
 - Immediately measure the fluorescence kinetics over a period (e.g., 1 hour) using a microplate reader (excitation ~485 nm, emission ~538 nm).
- Data Analysis: The area under the curve (AUC) is calculated for both control and treated wells. The CAA value is calculated, and the EC₅₀ value (the concentration required to produce a 50% antioxidant effect) can be determined.[9]

Conclusion

Dihydromorin is a natural flavonoid with a well-defined physicochemical profile and significant therapeutic potential. Its strong antioxidant and anti-inflammatory properties, mediated through the modulation of key signaling pathways such as Nrf2-ARE and NF-κB, make it a compelling candidate for further investigation in drug development. The standardized experimental protocols provided in this guide offer a foundation for researchers to accurately quantify and assess the biological activities of **dihydromorin**, facilitating the advancement of research into its potential applications for human health.

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